Delucemine hydrochloride

説明

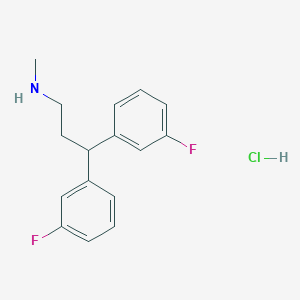

Delucemine hydrochloride is a small molecule drug . It has a molecular formula of C16H18ClF2N . It was initially developed by Shire Plc .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom . The exact mass is 297.109589 Da .科学的研究の応用

神経科学研究

Delucemine 塩酸塩はNMDA受容体を標的とし、拮抗薬として作用し、神経科学研究において重要な意味を持っています。 神経保護作用と、外傷性脳損傷(TBI)に関連する認知障害や組織病理学的変化を軽減する可能性について研究されています . この化合物は、脳卒中、重度のうつ病、頭蓋脳外傷などの病状に対する治療アプローチを探求する上で有益な可能性があります。

薬理学的応用

Delucemine 塩酸塩は、その薬理学的特性、特にNMDA拮抗薬およびセロトニン再取り込み阻害薬としての特性について研究されています . これらの特性により、抗うつ薬としての可能性やセロトニン関連経路への影響など、さまざまな薬理学的効果を研究するための候補となっています。

分子生物学研究

Delucemine 塩酸塩の分子構造と活性は、特に分子レベルでの薬物と受容体の相互作用を研究する際に、分子生物学において興味深いものです。 その設計は、クモの毒から単離されたNMDA拮抗薬であるアルギオトキシン636に触発されており、これは分子生物学と創薬における関連性を強調しています .

臨床試験方法論

Delucemine 塩酸塩は、臨床試験で最も高いフェーズがフェーズ1で中止されましたが、臨床設定におけるNMDA受容体拮抗薬の開発と試験のケーススタディを提供しています . 臨床試験プロセスにおけるその道のりは、神経活性化合物を臨床試験に持ち込む際の課題と考慮事項に関する洞察を提供することができます。

作用機序

Delucemine hydrochloride, also known as Delucemine HCl, is a small molecule drug with a variety of potential therapeutic applications. This article will explore the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Target of Action

This compound primarily targets the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when the neuron is depolarized. This allows positively charged ions to flow through the cell membrane .

Mode of Action

This compound acts as an NMDA receptor antagonist This inhibitory action can help to regulate the excitatory neurotransmission mediated by glutamate . Additionally, this compound also functions as a selective serotonin reuptake inhibitor (SSRI)

Biochemical Pathways

The antagonistic action of this compound on the NMDA receptor affects the neuroactive ligand-receptor interaction and the glutamatergic synapse pathways . By blocking the NMDA receptor, this compound can modulate the synaptic transmission in the central nervous system, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory .

Pharmacokinetics

As a small molecule drug , it is generally expected to have good bioavailability and be able to cross the blood-brain barrier, which is crucial for its neuroprotective effects.

Result of Action

The antagonistic action of this compound on the NMDA receptor and its role as an SSRI can lead to neuroprotective effects . It was originally investigated for the treatment of stroke and has been studied as a potential antidepressant . Its highest r&d status is currently discontinued .

特性

IUPAC Name |

3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-7,10-11,16,19H,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNMVYXIKDNAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171909 | |

| Record name | Delucemine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186495-99-8 | |

| Record name | Delucemine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186495998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delucemine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELUCEMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P110CQY44Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

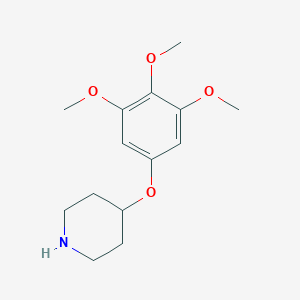

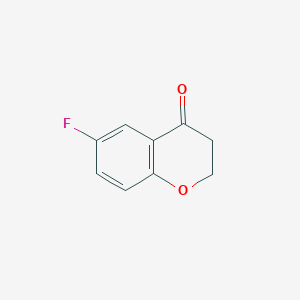

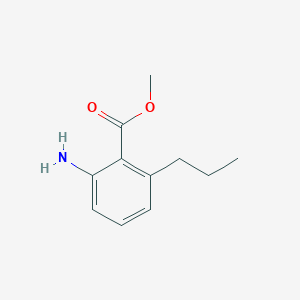

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

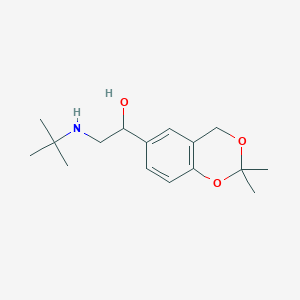

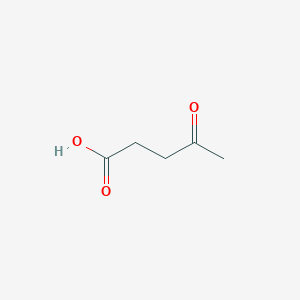

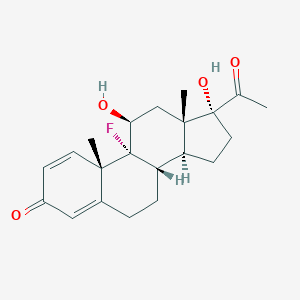

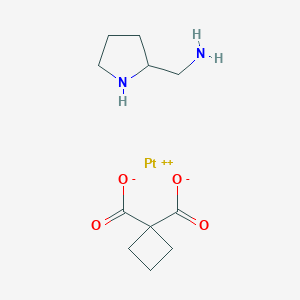

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B116940.png)

![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)

![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)

![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)